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Compound of Interest

Compound Name: 4-Isopropylbenzonitrile

Cat. No.: B076856

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Isopropylbenzonitrile (also known as 4-cyanocumene), a versatile intermediate in the
synthesis of pharmaceuticals and other fine chemicals. The following sections present detailed
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with the experimental protocols utilized for their acquisition. This information is critical for the
unambiguous identification, purity assessment, and structural elucidation of this compound in
research and development settings.

Spectroscopic Data Summary

The key spectroscopic data for 4-lsopropylbenzonitrile are summarized in the tables below,
offering a quick reference for researchers.

Table 1: *H NMR Spectroscopic Data of 4-
Isopropylbenzonitrile
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Ar-H (ortho to -
7.59 Doublet 8.4 2H

CN)

Ar-H (ortho to -
7.32 Doublet 8.4 2H

CH(CH3)2)
3.03 Septet 6.9 1H -CH(CHs)2
1.26 Doublet 6.9 6H -CH(CHs)2

Table 2: 3C NMR Spectroscopic Data of 4-

Isopropylbenzonitrile

Chemical Shift (6) ppm

Assignment

153.4 Ar-C (ipso to -CH(CHs)2)
132.5 Ar-CH (ortho to -CN)

127.3 Ar-CH (ortho to -CH(CHs)z2)
119.0 -C=N

110.3 Ar-C (ipso to -CN)

34.4 -CH(CH3s)2

23.8 -CH(CHs)2

Table 3: IR Spectroscopic Data of 4-

Isopropylbenzonitrile
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aliphatic,

2968 Strong )
asymmetric)
) C-H stretch (aliphatic,
2935 Medium )
symmetric)
] C-H stretch (aliphatic,
2874 Medium ]
symmetric)
2228 Strong C=N stretch (nitrile)
1609 Medium C=C stretch (aromatic)
1506 Medium C=C stretch (aromatic)
1468 Medium C-H bend (aliphatic)
C-H bend (aromatic, p-
837 Strong

disubstituted)

Table 4: Mass Spectrometry Data of 4-
Isopropylbenzonitrile
m/z

Relative Intensity (%) Assignment
145 35 [M]* (Molecular lon)
130 100 [M-CHs]* (Base Peak)
103 20 [M-CsHe]*

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Isopropylbenzonitrile was dissolved in deuterated chloroform (CDCIs)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both *H and 3C NMR
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spectra were recorded on a 400 MHz spectrometer.

e 1H NMR Spectroscopy: The proton NMR spectrum was acquired with a pulse width of 30
degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of
16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical
shifts are reported in parts per million (ppm) downfield from TMS.

e 13C NMR Spectroscopy: The carbon-13 NMR spectrum was obtained using a proton-
decoupled pulse sequence. A relaxation delay of 2.0 seconds and an acquisition time of 1.5
seconds were employed. Approximately 1024 scans were accumulated to achieve an
adequate signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent
signal of CDCls (o 77.16 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat 4-
Isopropylbenzonitrile was placed directly onto the diamond crystal of the ATR unit. The
spectrum was recorded in the range of 4000-650 cm~* by co-adding 32 scans with a spectral
resolution of 4 cm~1. A background spectrum of the clean, empty ATR crystal was recorded
prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatograph-Mass Spectrometer (GC-
MS) system. The sample was introduced via the GC, which was equipped with a non-polar
capillary column (30 m x 0.25 mm i.d., 0.25 pm film thickness). The oven temperature was
programmed to ramp from 70°C to 250°C at a rate of 10°C/min. Helium was used as the carrier
gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron
ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C, and the
quadrupole mass analyzer was scanned from m/z 40 to 450.

Data Interpretation and Structural Elucidation
Workflow
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The combined application of NMR, IR, and MS provides a robust methodology for the structural
confirmation of 4-Isopropylbenzonitrile. The logical workflow for this process is illustrated in
the diagram below.

Spectroscopic Techniques Derived Information

Mass Spectrometry

~ Final Confirmation
IR Spectroscopy F(gnzc;:ll OE?LGE:O:UC?; —»

Proton & Carbon Framework
Connectivity

Structure of
4-Isopropylbenzonitrile

NMR Spectroscopy

Click to download full resolution via product page
Caption: Workflow for the structural elucidation of 4-lsopropylbenzonitrile.

This guide serves as a foundational resource for scientists engaged in the synthesis, quality
control, and application of 4-Isopropylbenzonitrile, facilitating accurate and efficient chemical
analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-Isopropylbenzonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076856#spectroscopic-data-of-4-
isopropylbenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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